![molecular formula C14H17NO2 B1468626 Acide 1-[(2E)-3-phénylprop-2-én-1-yl]pyrrolidine-3-carboxylique CAS No. 1562495-20-8](/img/structure/B1468626.png)

Acide 1-[(2E)-3-phénylprop-2-én-1-yl]pyrrolidine-3-carboxylique

Vue d'ensemble

Description

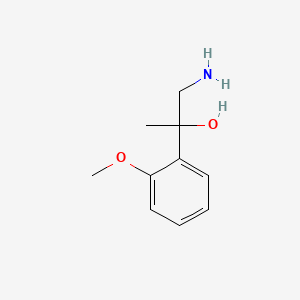

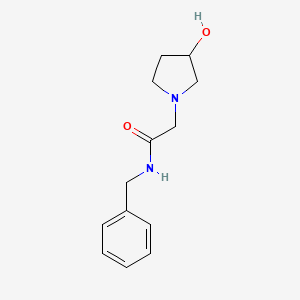

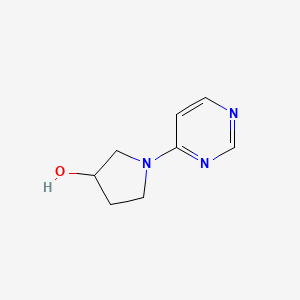

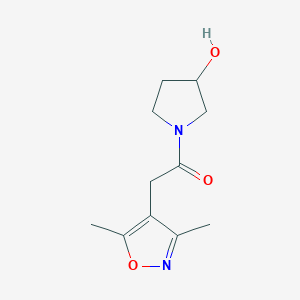

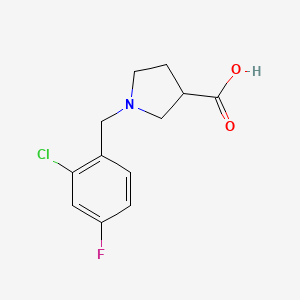

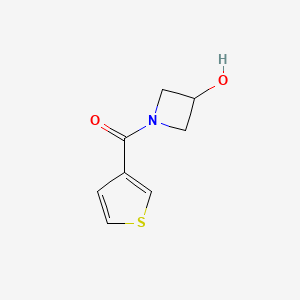

1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

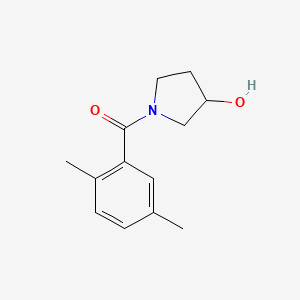

Découverte de médicaments et chimie médicinale

Le cycle pyrrolidine, un composant essentiel de ce composé, est une caractéristique commune à de nombreux composés biologiquement actifs. Il est largement utilisé dans la découverte de médicaments en raison de sa capacité à explorer efficacement l’espace pharmacophore grâce à son hybridation sp3, sa contribution à la stéréochimie et sa couverture tridimensionnelle accrue . Ce composé pourrait servir d’échafaudage pour le développement de nouveaux médicaments avec des cibles biologiques sélectives.

Études de relations structure-activité (SAR)

Les études SAR utilisent des composés comme l’acide 1-[(2E)-3-phénylprop-2-én-1-yl]pyrrolidine-3-carboxylique pour comprendre l’effet des modifications structurelles sur l’activité biologique. Par exemple, les variations des substituants du cycle pyrrolidine peuvent conduire à des profils biologiques différents, ce qui est crucial pour la conception de nouveaux médicaments aux effets souhaités .

Pharmacocinétique et ADME/Tox

L’introduction de fragments hétéroatomiques, tels que le cycle pyrrolidine, peut modifier les paramètres physicochimiques et optimiser les profils ADME/Tox (Absorption, Distribution, Métabolisme, Excrétion/Toxicologie) des candidats médicaments. La structure de ce composé pourrait être essentielle pour étudier ces aspects .

Synthèse énantiosélective

La stéréogénicité du cycle pyrrolidine signifie que les différents stéréoisomères de ce composé peuvent avoir des activités biologiques différentes. Cela en fait une molécule importante pour la recherche en synthèse énantiosélective, qui consiste à préparer des composés avec des arrangements spatiaux spécifiques .

Biologie chimique et sélectivité des cibles

En raison de la non-planéité et de la pseudorotation du cycle pyrrolidine, des composés comme celui-ci peuvent se lier aux protéines de manière unique. Cette propriété peut être exploitée pour étudier la biologie chimique et la sélectivité des cibles, conduisant à la découverte de nouvelles voies biologiques ou de nouvelles cibles médicamenteuses .

Chimie organique synthétique

Le composé peut être utilisé en chimie organique synthétique comme élément constitutif de molécules plus complexes. Ses sites réactifs permettent diverses fonctionnalisations, qui peuvent être utilisées pour synthétiser un large éventail d’entités chimiques aux propriétés thérapeutiques potentielles .

Mécanisme D'action

Target of action

Pyrrolidine derivatives are known to interact with a wide range of targets due to their versatile structure . They are present in many natural products and pharmacologically important agents .

Mode of action

The mode of action of pyrrolidine derivatives can vary greatly depending on their structure and the target they interact with . The stereochemistry of the molecule and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

Biochemical pathways

Pyrrolidine derivatives have been found to affect various biochemical pathways. They have shown a wide range of important activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

The pharmacokinetic properties of pyrrolidine derivatives can also vary greatly. Factors such as the stereochemistry of the molecule and the type of substituents can influence their ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of action

The molecular and cellular effects of pyrrolidine derivatives can be diverse, depending on their structure and the biochemical pathways they affect .

Action environment

The action, efficacy, and stability of pyrrolidine derivatives can be influenced by various environmental factors. Specific details would depend on the exact structure of the compound and the biological system in which it is acting .

Propriétés

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-7,13H,8-11H2,(H,16,17)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSXHDRLTJSDLC-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C(=O)O)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468561.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)